N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-phenylbutanamide
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Overview
Description
N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-phenylbutanamide is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities
Preparation Methods
The synthesis of N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-phenylbutanamide involves several steps. One common synthetic route includes the reaction of 4-phenylbutanoic acid with piperidine derivatives under specific conditions. The reaction typically involves the use of reagents such as thionyl chloride or oxalyl chloride to activate the carboxylic acid group, followed by the addition of the piperidine derivative. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amides or alcohols.
Scientific Research Applications
N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-phenylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and pain management.
Mechanism of Action
The mechanism of action of N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-phenylbutanamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing pain perception and mood .
Comparison with Similar Compounds
N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-phenylbutanamide can be compared with other piperidine derivatives, such as:
N-(2-Methoxyethyl)-1-methylpiperidin-4-amine: This compound has a similar piperidine structure but differs in its functional groups, leading to different biological activities.
1-Acetyl-N-(2-methoxyethyl)piperidin-4-amine: Another similar compound with variations in its acetyl group, affecting its chemical properties and applications
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-22-15-14-20-12-10-17(11-13-20)19-18(21)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,17H,5,8-15H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMIKIDKWQUYSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)CCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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